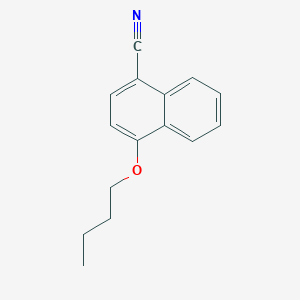
4-Butoxynaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxynaphthalene-1-carbonitrile is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a naphthalene ring substituted with a butoxy group at the 4-position and a cyano group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxynaphthalene-1-carbonitrile can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction of 2-naphthol with 1-iodobutane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions . The resulting butoxynaphthalene is then subjected to a Sandmeyer reaction to introduce the cyano group at the 1-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The butoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, and 1-iodobutane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed:
Nucleophilic Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Amines or other reduced forms of the compound.
Applications De Recherche Scientifique
4-Butoxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-butoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophilic site, allowing the compound to participate in various biochemical reactions. The butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Comparison: 4-Butoxynaphthalene-1-carbonitrile is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to other naphthalene carbonitriles. The butoxy group enhances the compound’s solubility in organic solvents and may influence its reactivity and biological activity.
Propriétés
Numéro CAS |
62677-58-1 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-butoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H15NO/c1-2-3-10-17-15-9-8-12(11-16)13-6-4-5-7-14(13)15/h4-9H,2-3,10H2,1H3 |
Clé InChI |
PRWWMOHXXJZNJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


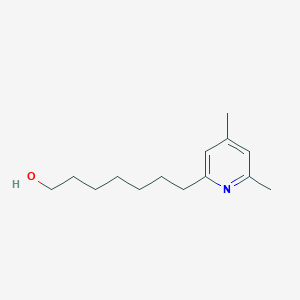
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
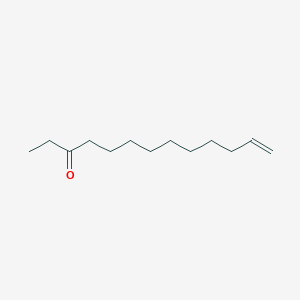
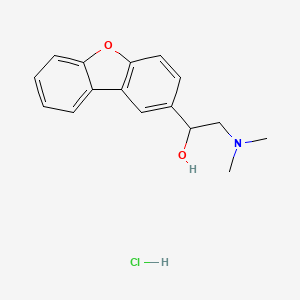

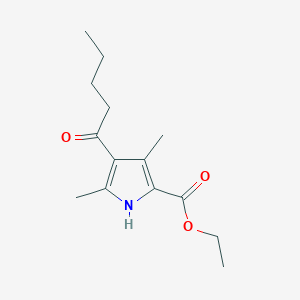
![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
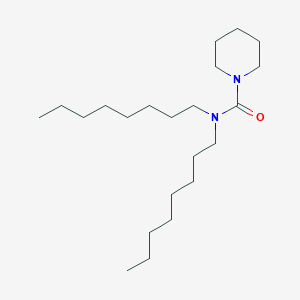
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
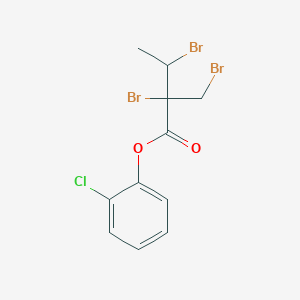
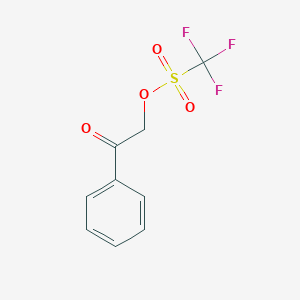
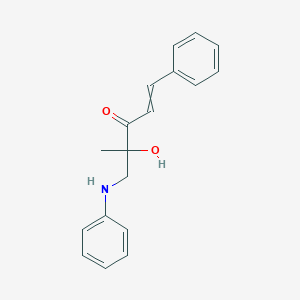
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
